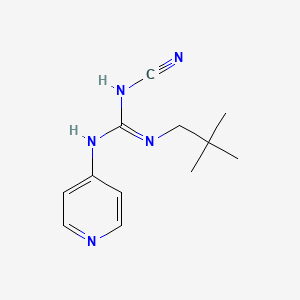
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with hydroxymethyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,8-dimethylquinoxalin-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxalinone ring can be reduced to the corresponding dihydroquinoxalinone using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Formyl-3,8-dimethyl-2(1H)-quinoxalinone or 7-Carboxy-3,8-dimethyl-2(1H)-quinoxalinone.
Reduction: 7-(Hydroxymethyl)-3,8-dimethyl-1,2-dihydroquinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,8-dimethyl-2(1H)-quinoxalinone: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3,8-Dimethyl-2(1H)-quinoxalinone: Lacks the hydroxymethyl group.
7-(Hydroxymethyl)-2(1H)-quinoxalinone: Lacks the dimethyl substituents.
Uniqueness
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and dimethyl substituents on the quinoxalinone ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-6-8(5-14)3-4-9-10(6)13-11(15)7(2)12-9/h3-4,14H,5H2,1-2H3,(H,13,15) |
InChI Key |
LVMUHTBQAIBYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=N2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)
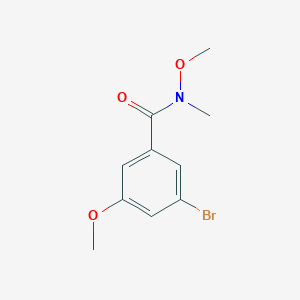
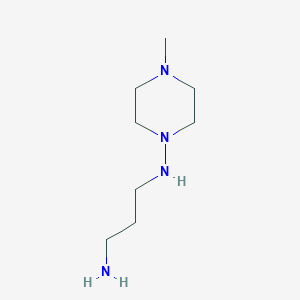

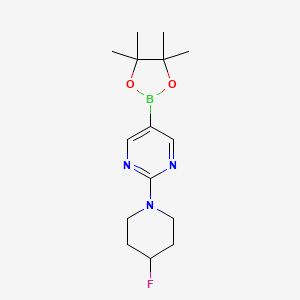
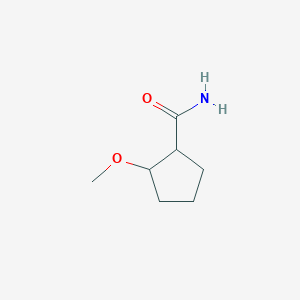

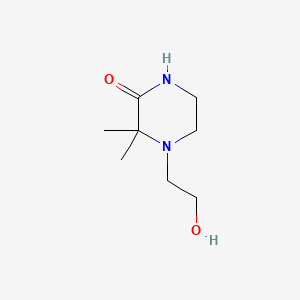
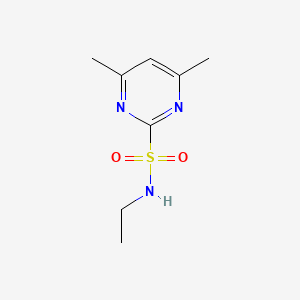
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
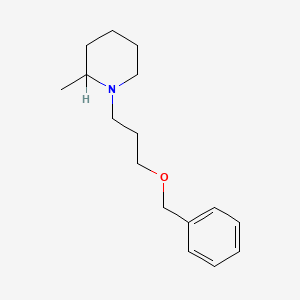
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
